(2-Methylhept-6-EN-3-YL)benzene
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Overview
Description
(2-Methylhept-6-EN-3-YL)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a 2-methylhept-6-en-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylhept-6-EN-3-YL)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 2-methylhept-6-en-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methylhept-6-EN-3-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions can convert the double bond in the 2-methylhept-6-en-3-yl group to a single bond, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products may include 2-methylhept-6-en-3-ol, 2-methylhept-6-en-3-one, or 2-methylhept-6-enoic acid.
Reduction: The major product is 2-methylheptane-3-ylbenzene.
Substitution: Products vary based on the substituent introduced, such as brominated or nitrated derivatives of this compound.
Scientific Research Applications
(2-Methylhept-6-EN-3-YL)benzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound may be used in studies investigating the interactions of alkylbenzenes with biological membranes and proteins.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Methylhept-6-EN-3-YL)benzene involves its interaction with molecular targets through its benzene ring and alkyl side chain. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. Additionally, the double bond in the 2-methylhept-6-en-3-yl group can undergo reactions typical of alkenes, such as addition reactions.
Comparison with Similar Compounds
Similar Compounds
Toluene: Similar to (2-Methylhept-6-EN-3-YL)benzene but with a methyl group instead of a 2-methylhept-6-en-3-yl group.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Features an isopropyl group attached to the benzene ring.
Uniqueness
This compound is unique due to the presence of a longer alkyl chain with a double bond, which imparts distinct chemical reactivity and physical properties compared to simpler alkylbenzenes like toluene and ethylbenzene
Properties
CAS No. |
87984-55-2 |
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Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2-methylhept-6-en-3-ylbenzene |
InChI |
InChI=1S/C14H20/c1-4-5-11-14(12(2)3)13-9-7-6-8-10-13/h4,6-10,12,14H,1,5,11H2,2-3H3 |
InChI Key |
ORGXVUGJHSNYDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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